molecular formula CH4O B058203 Trideuterio(deuteriooxy)(113C)methane CAS No. 32479-98-4

Trideuterio(deuteriooxy)(113C)methane

Cat. No. B058203
CAS RN: 32479-98-4
M. Wt: 37.059 g/mol
InChI Key: OKKJLVBELUTLKV-YFICBCNASA-N
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Description

Molecular Structure Analysis

The molecular structure of Trideuterio(deuteriooxy)(113C)methane consists of one carbon atom, one oxygen atom, and four hydrogen atoms. The exact structure can be visualized using molecular modeling software .


Physical And Chemical Properties Analysis

Trideuterio(deuteriooxy)(113C)methane has a molecular weight of 37.059 g/mol. Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trideuterio(deuteriooxy)(113C)methane, also known as Methanol-d4, is commonly used in NMR spectroscopy . NMR is a powerful tool for determining the structure of organic compounds, and deuterated solvents like Methanol-d4 are essential for these analyses.

Structural Analysis

In addition to NMR spectroscopy, Trideuterio(deuteriooxy)(113C)methane can be used for other types of structural analysis . Its unique molecular structure, consisting of one carbon atom, one oxygen atom, and four hydrogen atoms, can be visualized using molecular modeling software.

Synthesis of Deuterated Compounds

Trideuterio(deuteriooxy)(113C)methane can be used in the synthesis of other deuterated compounds . Deuterated compounds are often used in research to track the reaction pathways of chemical reactions.

Future Directions

While specific future directions for Trideuterio(deuteriooxy)(113C)methane are not mentioned in the search results, it is noted that membrane technology for natural gas purification, which could potentially involve deuterated compounds, is a fast-growing field with many opportunities for future research .

properties

IUPAC Name

trideuterio(deuteriooxy)(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1+1D3,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJLVBELUTLKV-YFICBCNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

37.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanol-13C-D4

CAS RN

32479-98-4
Record name 32479-98-4
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